molecular formula C19H19FN2O3 B3007808 methyl 7-(2-(4-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448050-12-1

methyl 7-(2-(4-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Katalognummer: B3007808
CAS-Nummer: 1448050-12-1
Molekulargewicht: 342.37
InChI-Schlüssel: VDBOZWWJJHAKON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-(2-(4-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative featuring a methyl carboxylate group at the 2-position and a 2-(4-fluorophenyl)acetamido substituent at the 7-position. The compound’s structure combines a lipophilic 4-fluorophenyl group with a polar acetamido linkage, balancing solubility and membrane permeability. Its synthetic route likely involves palladium-catalyzed cross-coupling or amide bond formation, as seen in analogous compounds .

Eigenschaften

IUPAC Name

methyl 7-[[2-(4-fluorophenyl)acetyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-19(24)22-9-8-14-4-7-17(11-15(14)12-22)21-18(23)10-13-2-5-16(20)6-3-13/h2-7,11H,8-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBOZWWJJHAKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 7-(2-(4-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 1448050-12-1) is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19FN2O3C_{19}H_{19}FN_{2}O_{3} with a molecular weight of 342.4 g/mol. The structure features a dihydroisoquinoline core, an acetamido group, and a fluorophenyl substituent, which are critical for its biological activity.

PropertyValue
CAS Number1448050-12-1
Molecular FormulaC19H19FN2O3
Molecular Weight342.4 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Research indicates that methyl 7-(2-(4-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits multiple pharmacological effects, particularly through the inhibition of specific enzymes and modulation of signaling pathways.

  • Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterase 4D (PDE4D), which plays a significant role in inflammatory responses. Its IC50 value against PDE4D has been reported at approximately 20.8 µM, indicating moderate potency in reducing inflammation-related mediators such as IL-4 and TNF-α in experimental models .
  • Anti-inflammatory Activity : In vivo studies demonstrated that the compound effectively reduces lung inflammation induced by allergens or lipopolysaccharides (LPS). It blocks the release of pro-inflammatory cytokines, suggesting its potential use in treating conditions like asthma .
  • Antitumor Properties : Preliminary investigations have indicated that derivatives related to this compound may exhibit selective cytotoxic effects against cancer cell lines such as MDA-MB-231. The mechanism appears to involve interaction with cell cycle regulators, thereby inhibiting tumor growth without affecting normal cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds and their implications for therapeutic applications:

  • Study on PDE Inhibition : A comparative analysis of various PDE inhibitors highlighted that methyl 7-(2-(4-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate displayed a favorable profile in modulating inflammatory responses without significant side effects commonly associated with other PDE inhibitors like Rolipram .
  • Antitumor Activity : Research into structurally similar compounds has shown promising results in inhibiting the proliferation of breast cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structural motifs demonstrated enhanced selectivity towards cancer cells over normal cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 7-position and ester groups (methyl vs. tert-butyl). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at 7-Position Ester Group Molecular Formula Molecular Weight Key Characteristics
Target Compound 2-(4-fluorophenyl)acetamido Methyl C₁₉H₂₀FN₂O₃ ~343 Fluorophenyl enhances lipophilicity; methyl ester balances solubility/stability
Methyl 7-(4-isobutoxyphenylsulfonamido)-...* 4-isobutoxyphenylsulfonamido Methyl C₂₁H₂₆N₂O₅S 418.5 Sulfonamido increases polarity; isobutoxy adds bulk
Methyl 7-(2-chloro-6-fluorobenzamido)-...** 2-chloro-6-fluorobenzamido Methyl C₁₈H₁₆ClFN₂O₃ 362.8 Halogenated benzamido with steric hindrance; higher MW due to Cl
tert-Butyl 7-(2-(trifluoromethyl)benzyl)-...† 2-(trifluoromethyl)benzyl tert-Butyl C₂₂H₂₃F₃NO₂ 390.42 Trifluoromethyl (electron-withdrawing); tert-butyl enhances stability
Methyl 7-(cyclopropanecarboxamido)-...‡ cyclopropanecarboxamido Methyl C₁₅H₁₈N₂O₃ 274.31 Compact cyclopropane group; lower MW improves solubility

From ; *From ; †From (Compound 7c); ‡From

Electronic and Steric Effects

  • In contrast, the target compound’s 4-fluorophenyl group offers moderate electron withdrawal with reduced steric bulk .
  • Steric Hindrance : The 2-chloro-6-fluorobenzamido group () introduces ortho-substituents that may restrict rotational freedom, whereas the target’s acetamido linkage (NHCOCH₂-) provides flexibility for conformational adaptation .

Pharmacokinetic Implications

  • Ester Stability : Methyl esters (e.g., target compound) are more prone to hydrolysis than tert-butyl esters (e.g., compounds), affecting metabolic stability and half-life .
  • Sulfonamido derivatives () exhibit higher polarity due to the sulfonyl group, reducing lipophilicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.